

# Application Notes and Protocols: Matrigel Tube Formation Assay with PD81723

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The Matrigel tube formation assay is a widely utilized in vitro model to assess the angiogenic potential of endothelial cells and to screen for compounds that may inhibit or stimulate this process.[4][5][6][7][8] This document provides detailed application notes and protocols for performing a Matrigel tube formation assay to evaluate the anti-angiogenic effects of the compound **PD81723**.

**PD81723** has been identified as a novel inhibitor of angiogenesis.[1][2] It has been shown to impede the development of endothelial networks by inhibiting capillary tube formation, migration, and proliferation of endothelial cells.[1][2] Mechanistically, **PD81723** downregulates key signaling molecules including VEGFR-2, AKT, and eNOS.[1][2] These application notes will guide researchers in utilizing the Matrigel assay to quantify the inhibitory effects of **PD81723** on endothelial tube formation.

## **Data Presentation**

The following table summarizes the quantitative data from a representative study investigating the effect of **PD81723** on Human Umbilical Vein Endothelial Cell (HUVEC) tube formation on Matrigel.



Table 1: Effect of PD81723 on HUVEC Capillary Tube Formation

| Treatment       | Concentration | Mean Capillary<br>Tube Length<br>(relative to control) | Statistical<br>Significance (p-<br>value) |
|-----------------|---------------|--------------------------------------------------------|-------------------------------------------|
| Vehicle Control | 0.05% DMSO    | 100%                                                   | -                                         |
| PD81723         | 50 μΜ         | Significantly reduced                                  | < 0.001                                   |

Data synthesized from a study by Bohnsack et al. (2022), where a significant decrease in the average number of capillary tubes was observed at 9 hours post-seeding.[1][9]

# **Experimental Protocols**

This section provides a detailed methodology for conducting a Matrigel tube formation assay to assess the anti-angiogenic properties of **PD81723**.

#### **Materials**

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Growth factor-reduced Matrigel® Basement Membrane Matrix
- PD81723
- Dimethyl sulfoxide (DMSO)
- 96-well tissue culture plates
- Calcein AM (for fluorescent labeling)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA solution



- Incubator (37°C, 5% CO2)
- Microscope with imaging capabilities

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for the Matrigel tube formation assay with PD81723.



#### **Detailed Protocol**

- 1. Preparation of Matrigel-Coated Plates a. Thaw the growth factor-reduced Matrigel on ice overnight at 4°C to prevent premature gelling.[10][11] b. Using pre-cooled pipette tips, add 50  $\mu$ L of thawed Matrigel to each well of a 96-well plate.[5] c. Ensure the Matrigel is spread evenly across the surface of the well. d. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[5]
- 2. Cell Preparation and Seeding a. Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with a trypsin neutralizing solution.[11][12] c. Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum medium. d. Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL. e. Prepare the test solutions by diluting **PD81723** in the same medium to the desired final concentrations (e.g.,  $50 \mu M$ ).[1] A vehicle control (e.g., 0.05% DMSO) should also be prepared.[1] f. Add 100  $\mu L$  of the HUVEC suspension (containing 1-2 x  $10^4$  cells) to each Matrigel-coated well.[5] g. Immediately add the prepared **PD81723** or vehicle control solutions to the respective wells.
- 3. Incubation and Imaging a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed as early as 2-4 hours and may start to degrade after 18 hours.[4] b. After incubation, visualize the tube formation using a phase-contrast microscope. c. For quantitative analysis, the cells can be labeled with Calcein AM (2  $\mu$ g/mL) for 30 minutes at 37°C prior to imaging with a fluorescence microscope.[4][11] d. Capture images from several representative fields for each well.
- 4. Data Quantification and Analysis a. Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis analysis plugin). b. Common parameters to measure include:
- Total tube length
- Number of junctions (branch points)
- Number of loops (enclosed areas) c. Compare the quantitative data from the PD81723treated wells to the vehicle control wells. d. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.



# **Signaling Pathway**

PD81723 exerts its anti-angiogenic effects by targeting the VEGF signaling pathway in endothelial cells. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, all of which are essential for angiogenesis.[3][13] PD81723 has been shown to downregulate the expression of VEGFR-2, as well as downstream signaling molecules such as Akt and endothelial Nitric Oxide Synthase (eNOS).[1][2] The reduction in the phosphorylated (active) forms of these proteins further inhibits the pro-angiogenic signals.

## **PD81723** Mechanism of Action Diagram





Click to download full resolution via product page



Caption: **PD81723** inhibits angiogenesis by downregulating the VEGF/VEGFR-2 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Automated in vivo compound screening with zebrafish and the discovery and validation of PD 81,723 as a novel angiogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated in vivo compound screening with zebrafish and the discovery and validation of PD 81,723 as a novel angiogenesis inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 5. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific JP [thermofisher.com]
- 13. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Matrigel Tube Formation Assay with PD81723]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b161319#matrigel-tube-formation-assay-with-pd81723]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com